molecular formula C6H2FN3O6 B1194986 1-Fluoro-2,4,6-trinitrobenzene CAS No. 364-44-3

1-Fluoro-2,4,6-trinitrobenzene

Cat. No.: B1194986
CAS No.: 364-44-3
M. Wt: 231.09 g/mol
InChI Key: XPARNGAWWCCOIM-UHFFFAOYSA-N
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Description

1-Fluoro-2,4,6-trinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom and three nitro groups attached to a benzene ring. This compound is known for its high reactivity due to the electron-withdrawing effects of the nitro groups and the fluorine atom. It is used in various chemical reactions and has applications in organic synthesis and materials science.

Preparation Methods

1-Fluoro-2,4,6-trinitrobenzene can be synthesized through several methods. One common synthetic route involves the nitration of fluorobenzene. The process typically includes the following steps:

    Nitration of Fluorobenzene: Fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce nitro groups at the ortho and para positions relative to the fluorine atom.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure this compound.

In industrial settings, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields.

Chemical Reactions Analysis

1-Fluoro-2,4,6-trinitrobenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The electron-deficient aromatic ring makes it susceptible to nucleophilic attack. Common nucleophiles include amines, thiols, and alcohols. For example, the reaction with amines can lead to the formation of substituted anilines.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Esterification: The compound can act as a condensing agent in the esterification of carboxylic acids with alcohols or thiols, facilitated by the presence of 4-dimethylaminopyridine.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2,4,6-trinitrobenzene has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of energetic materials due to its high reactivity and stability.

    Chemical Analysis: It serves as a reagent in various analytical techniques to detect and quantify specific functional groups in organic compounds.

Mechanism of Action

The mechanism of action of 1-fluoro-2,4,6-trinitrobenzene involves its high reactivity due to the electron-withdrawing effects of the nitro groups and the fluorine atom. These groups make the aromatic ring highly electrophilic, facilitating nucleophilic substitution reactions. The compound can also participate in redox reactions, where the nitro groups are reduced to amino groups.

Comparison with Similar Compounds

1-Fluoro-2,4,6-trinitrobenzene can be compared with other nitroaromatic compounds such as:

    2,4,6-Trinitrophenyl Methanesulfonate: Similar in structure but with a methanesulfonate group instead of a fluorine atom.

    2,4,6-Trinitrobenzaldehyde: Contains an aldehyde group instead of a fluorine atom.

    1-Chloro-2,4,6-trinitrobenzene: Similar structure but with a chlorine atom instead of a fluorine atom.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its analogs.

Properties

IUPAC Name

2-fluoro-1,3,5-trinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2FN3O6/c7-6-4(9(13)14)1-3(8(11)12)2-5(6)10(15)16/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPARNGAWWCCOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])F)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2FN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074806
Record name Picryl fluoride
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Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

364-44-3
Record name Picryl fluoride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trinitrofluorobenzene
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Record name NSC137771
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Record name Picryl fluoride
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Record name 1-fluoro-2,4,6-trinitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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